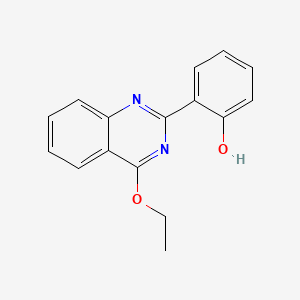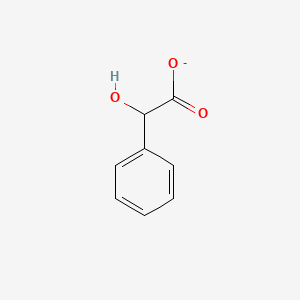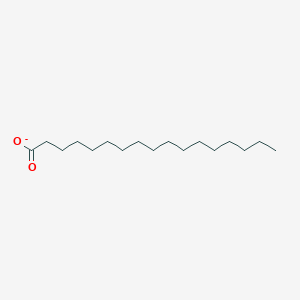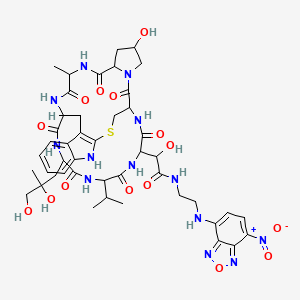![molecular formula C40H81NO8P+ B1229051 2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1229051.png)
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium can be synthesized through a de novo pathway involving several enzymatic steps. The final step is catalyzed by CDP-choline:cholinephosphotransferase, which transfers a phosphocholine group to diacylglycerol . Additionally, the compound can be synthesized by acylation of sn-glycero-3-phosphocholine using palmitic acid in the presence of catalysts such as dimethylaminopyridine .
Industrial Production Methods
Industrial production of dipalmitoylglycerophosphocholine often involves the extraction of phosphatidylcholine from natural sources like egg yolk, followed by purification and acylation processes . The use of ultrasound-assisted base-catalyzed esterification has been reported to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis can occur under acidic or basic conditions, leading to the formation of glycerophosphocholine and free fatty acids .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions
Oxidation: Oxidizing agents like hydrogen peroxide
Substitution: Nucleophilic reagents
Major Products
The major products formed from these reactions include glycerophosphocholine, palmitic acid, and various oxidized derivatives .
Scientific Research Applications
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Investigated for its role in lung surfactant and its impact on respiratory health.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.
Mechanism of Action
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium exerts its effects primarily by integrating into cell membranes and lung surfactant. It reduces surface tension in the alveoli, preventing their collapse and facilitating efficient gas exchange . The compound interacts with specific proteins in the surfactant, enhancing its stability and function .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1,2-Dimyristoyl-sn-glycero-3-phosphocholine
- 1,2-Distearoyl-sn-glycero-3-phosphocholine
Uniqueness
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium is unique due to its specific fatty acid composition, which provides optimal surface tension-reducing properties in lung surfactant . Its saturated palmitic acid chains contribute to the stability and rigidity of the lipid bilayer, distinguishing it from other phospholipids with unsaturated or shorter fatty acid chains .
Properties
Molecular Formula |
C40H81NO8P+ |
|---|---|
Molecular Weight |
735 g/mol |
IUPAC Name |
2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m0/s1 |
InChI Key |
KILNVBDSWZSGLL-LHEWISCISA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(4-bromophenyl)-N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1228980.png)







